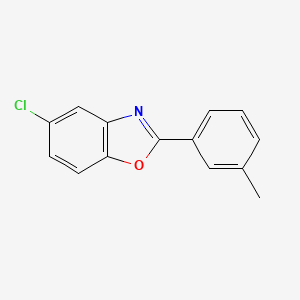

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Vue d'ensemble

Description

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chlorine atom at the 5th position and a 3-methylphenyl group at the 2nd position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with 5-chloro-2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzoxazole core undergoes oxidation to form quinones, a common transformation in heterocyclic aromatic compounds. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Mechanism : Oxidation occurs at the oxygen-containing heterocyclic ring, leading to the formation of quinones.

-

Product : Corresponding quinones, which are oxidized derivatives of benzoxazoles.

This reactivity is consistent with studies on analogous benzoxazole derivatives, where oxidation yields quinones with antimicrobial properties .

Reduction Reactions

Reduction of the benzoxazole ring typically converts it into amines or other reduced forms. Key details:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in appropriate solvents.

-

Mechanism : The ring undergoes hydrogenation, reducing the heterocyclic structure.

-

Product : Corresponding amines or dihydrobenzoxazoles.

Research on related compounds demonstrates that reduction of benzoxazoles can yield intermediates with potential biological activity, such as anticancer properties .

Substitution Reactions

The chlorine atom at the 5-position and the methyl groups on the phenyl ring enable nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution

-

Reagents : Amines, thiols, or alkoxides in the presence of a base (e.g., NaOH or K₂CO₃).

-

Mechanism : The electron-withdrawing chlorine group activates the aromatic ring, facilitating nucleophilic attack.

-

Product : Substituted benzoxazoles with nucleophiles replacing chlorine.

For example, studies on benzoxazole derivatives show that substituents at the 5-position significantly influence biological activity, such as antimicrobial efficacy .

Mannich Reaction

-

Reagents : Formaldehyde and a secondary amine (e.g., piperazine derivatives).

-

Mechanism : The benzoxazole acts as a nucleophile, reacting with formaldehyde and amine to form a new carbon-nitrogen bond.

-

Product : Substituted benzoxazoles with arylpiperazine groups.

This reaction type has been explored in the synthesis of analgesic and anti-inflammatory agents .

Electrophilic Aromatic Substitution

The benzoxazole ring may undergo electrophilic substitution, though this is less documented than nucleophilic pathways.

-

Reagents : Electrophiles such as nitric acid (HNO₃) or halogens (Cl₂, Br₂).

-

Mechanism : Electron-rich positions on the benzoxazole ring react with electrophiles.

-

Product : Substituted benzoxazoles (e.g., nitro or halogenated derivatives).

Biological Activity and Reaction Implications

The substituents on 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole influence its reactivity and biological effects:

-

Antimicrobial Activity : Oxidized quinones derived from benzoxazoles exhibit potent antibacterial and antifungal effects, as demonstrated by minimum inhibition concentration (MIC) studies .

-

Anticancer Properties : The 5-chloro substituent enhances therapeutic efficacy, as observed in benzoxazole hybrids with PARP-2 enzyme inhibition activity .

-

Analgesic Effects : Derivatives synthesized via Mannich reactions show anti-inflammatory and analgesic properties, likely due to interactions with COX enzymes .

Comparison of Reaction Types

Research Highlights

-

Structure-Activity Relationships : The 5-chloro substituent and methyl groups modulate reactivity and biological outcomes. For example, 5-chloro derivatives exhibit higher potency in 5-HT₃ receptor interactions than non-chlorinated analogs .

-

Synthesis Methodologies : Green chemistry approaches, such as microwave-assisted synthesis, enhance reaction efficiency and yield for benzoxazole derivatives .

-

Therapeutic Potential : Derivatives synthesized via substitution or oxidation show promise in treating cancers, inflammatory disorders, and infections .

This comprehensive analysis underscores the versatility of this compound in chemical transformations and its relevance in medicinal chemistry.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of pharmacological properties:

- Antibacterial Activity : Research has shown that benzoxazole derivatives, including 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, possess potent antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase .

- Anticancer Properties : Studies indicate that benzoxazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells, making them candidates for further development in oncology .

- Anti-inflammatory and Analgesic Effects : The compound has demonstrated significant anti-inflammatory and analgesic activities in vivo. In experiments using carrageenan-induced paw edema models in mice, it exhibited notable inhibition of inflammation and pain relief comparable to standard analgesics like oxycodone .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzoxazole derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a separate investigation focusing on breast cancer cell lines, this compound derivatives were tested for their cytotoxic effects. The compounds demonstrated selective toxicity towards cancerous cells while maintaining viability in normal breast cells at lower concentrations. This selectivity is crucial for developing less toxic cancer therapies .

Comparative Analysis of Biological Activities

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-phenyl-1,3-benzoxazole

- 2-(3-Methylphenyl)-1,3-benzoxazole

- 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole

Uniqueness

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is unique due to the specific positioning of the chlorine atom and the 3-methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the benzoxazole class of compounds, characterized by a benzene ring fused to an oxazole ring. The presence of the chloro substituent enhances its biological activity by influencing its interaction with biological targets.

Target Interaction

The compound interacts with various proteins and enzymes, potentially influencing biochemical pathways such as signal transduction and metabolic processes. Its specific targets depend on its structural properties and the functional groups present.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound are crucial for its bioavailability. Factors such as solubility and stability play significant roles in determining its efficacy in biological systems.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that related compounds possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds range from 250 µg/ml to 7.81 µg/ml .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | TBD | Various bacteria and fungi |

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and melanoma (A375). The compound's mechanism includes inducing apoptosis in cancer cells through inhibition of specific enzymes involved in cell cycle regulation .

Anti-inflammatory and Analgesic Activities

In vivo studies have indicated that this compound exhibits significant anti-inflammatory effects. It was tested in carrageenan-induced paw edema models in mice, where it demonstrated a marked reduction in inflammation compared to control groups. Additionally, analgesic activities were assessed using hot-plate and tail-flick tests .

| Activity | Test Model | Result |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | Significant reduction |

| Analgesic | Hot plate test | Pain threshold increased |

Case Studies

- Antimicrobial Potency : A study comparing various benzoxazoles highlighted that this compound had superior activity against drug-resistant strains of bacteria compared to standard antibiotics .

- Cytotoxicity Evaluation : In a recent evaluation of benzoxazole derivatives against cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

5-chloro-2-(3-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-3-2-4-10(7-9)14-16-12-8-11(15)5-6-13(12)17-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZSXBYUAPPOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.